N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)cyclopropanesulfonamide
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Overview
Description
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)cyclopropanesulfonamide is a complex organic compound that features a piperidine ring, a furan ring, and a cyclopropane sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)cyclopropanesulfonamide typically involves multiple steps, starting with the preparation of the furan-3-carbonyl chloride. This intermediate is then reacted with piperidine to form the furan-3-carbonyl piperidine derivative. The final step involves the reaction of this intermediate with cyclopropanesulfonamide under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)cyclopropanesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan-3-carboxylic acid derivatives.
Reduction: The carbonyl group in the furan ring can be reduced to form alcohol derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-3-carboxylic acid, while reduction can produce furan-3-methanol.
Scientific Research Applications
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)cyclopropanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and piperidine moiety can interact with active sites in proteins, leading to inhibition or activation of biological pathways. The cyclopropane sulfonamide group can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzamide
- N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide
- N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)cyclohexanesulfonamide
Uniqueness
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)cyclopropanesulfonamide is unique due to the presence of the cyclopropane sulfonamide group, which imparts distinct chemical and biological properties. This group can influence the compound’s stability, reactivity, and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c17-14(12-5-8-20-10-12)16-6-3-11(4-7-16)9-15-21(18,19)13-1-2-13/h5,8,10-11,13,15H,1-4,6-7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSUWIAFFNYEMLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NCC2CCN(CC2)C(=O)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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